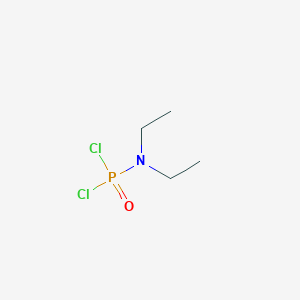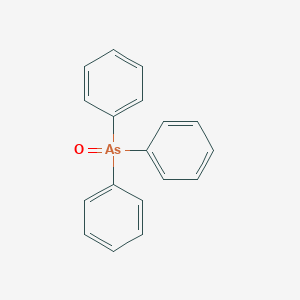
1-(5,5-dioxophenothiazin-10-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5,5-dioxophenothiazin-10-yl)ethanone is a chemical compound with the molecular formula C14H11NO3S and a molecular weight of 273.3 g/mol . It is also known by its chemical name, 1-(5,5-dioxido-10H-phenothiazin-10-yl)ethan-1-one . This compound is a derivative of phenothiazine, which is a heterocyclic compound containing sulfur and nitrogen atoms in its structure. Phenothiazine derivatives are known for their diverse applications in various fields, including medicine, agriculture, and industry.
Vorbereitungsmethoden
The synthesis of 1-(5,5-dioxophenothiazin-10-yl)ethanone can be achieved through several methods. One common method involves the oxidation of phenothiazine using oxidizing agents such as hydrogen peroxide, tert-butyl hydroperoxide, or peracetic acid . The reaction conditions typically involve the use of an appropriate solvent and controlled temperature to ensure the desired product is obtained. Another method involves the direct synthesis of phenothiazine dioxide using sulfuric acid and hydrogen peroxide under oxidative conditions . Industrial production methods may vary, but they generally follow similar principles of oxidation and controlled reaction conditions to achieve high yields and purity.
Analyse Chemischer Reaktionen
1-(5,5-dioxophenothiazin-10-yl)ethanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The compound can also participate in substitution reactions with electrophiles and nucleophiles, leading to the formation of various derivatives . Major products formed from these reactions depend on the specific reagents and conditions used, but they often include modified phenothiazine derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
1-(5,5-dioxophenothiazin-10-yl)ethanone has several scientific research applications. In chemistry, it is used as a reference standard for analytical method development and validation . It is also employed in the synthesis of other phenothiazine derivatives, which have applications in various fields. In biology and medicine, phenothiazine derivatives are studied for their potential therapeutic properties, including antipsychotic, anti-inflammatory, and antimicrobial activities . Additionally, the compound is used in the dye industry as a precursor for organic dyes .
Wirkmechanismus
The mechanism of action of 1-(5,5-dioxophenothiazin-10-yl)ethanone involves its interaction with molecular targets and pathways in biological systems. Phenothiazine derivatives are known to interact with various receptors and enzymes, leading to their therapeutic effects. For example, they can inhibit the activity of certain enzymes involved in inflammatory processes, thereby reducing inflammation . The specific molecular targets and pathways involved may vary depending on the derivative and its intended application.
Vergleich Mit ähnlichen Verbindungen
1-(5,5-dioxophenothiazin-10-yl)ethanone can be compared with other similar compounds, such as promethazine hydrochloride, thiazinamium, and promazine . These compounds share a similar phenothiazine core structure but differ in their functional groups and specific applications. For example, promethazine hydrochloride is commonly used as an antihistamine and antiemetic, while promazine is used as an antipsychotic . The uniqueness of this compound lies in its specific functional groups and its applications in analytical chemistry and dye synthesis.
Eigenschaften
IUPAC Name |
1-(5,5-dioxophenothiazin-10-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3S/c1-10(16)15-11-6-2-4-8-13(11)19(17,18)14-9-5-3-7-12(14)15/h2-9H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNVGDZPNNRQUNC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=CC=CC=C2S(=O)(=O)C3=CC=CC=C31 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70323273 |
Source


|
| Record name | 10H-Phenothiazine, 10-acetyl-, 5,5-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70323273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220-99-1 |
Source


|
| Record name | Phenothiazine, 5,5-dioxide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403471 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 10H-Phenothiazine, 10-acetyl-, 5,5-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70323273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[(Z)-but-1-enyl]benzene](/img/structure/B74645.png)













